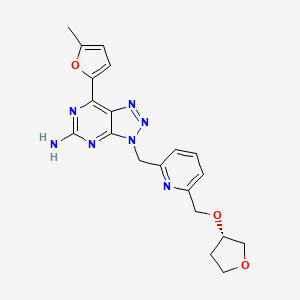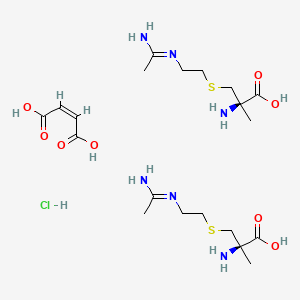
Coti-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
COTI-2 es una nueva molécula pequeña que ha demostrado un gran potencial como agente anticancerígeno. Fue identificado utilizando una plataforma computacional patentada llamada CHEMSAS, que combina principios de farmacología tradicionales y modernos, modelado estadístico, química medicinal y tecnologías de aprendizaje automático para descubrir y optimizar compuestos novedosos que se dirigen a varios tipos de cáncer .
Aplicaciones Científicas De Investigación
COTI-2 ha sido ampliamente estudiado por sus propiedades anticancerígenas. Ha demostrado eficacia contra un grupo diverso de líneas celulares de cáncer humano, independientemente de su tejido de origen o composición genética . This compound se ha probado in vitro e in vivo, demostrando una potente actividad antitumoral a concentraciones nanomolares. Se ha encontrado que es eficaz contra las células tumorales que son resistentes a los agentes quimioterapéuticos tradicionales o a los agentes de terapia dirigida . Además, se ha demostrado que this compound potencia los efectos de otros agentes anticancerígenos, como el cisplatino y la radiación .
Mecanismo De Acción
El mecanismo de acción exacto de COTI-2 todavía está bajo investigación. Los resultados preliminares indican que no es un inhibidor tradicional de la cinasa o de la proteína de choque térmico 90 . Se ha demostrado que this compound restaura las propiedades de unión al ADN y la actividad transcripcional de la proteína p53 mutante en células de carcinoma epidermoide de cabeza y cuello . También induce daño al ADN y respuestas de estrés a la replicación, lo que lleva a apoptosis o senescencia. Además, this compound activa la proteína quinasa activada por AMP e inhibe las vías del objetivo mecanicista de la rapamicina .
Análisis Bioquímico
Biochemical Properties
Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .
Métodos De Preparación
COTI-2 es un derivado de la tiosemicarbazona. La síntesis de this compound implica la reacción de una tiosemicarbazida con un aldehído o cetona adecuado en condiciones ácidas. La reacción generalmente procede a través de la formación de un intermedio de hidrazona, que luego se cicla para formar la estructura de la tiosemicarbazona . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis probablemente implica técnicas estándar de síntesis orgánica y métodos de purificación.
Análisis De Reacciones Químicas
COTI-2 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones a la estructura de la tiosemicarbazona.
Comparación Con Compuestos Similares
COTI-2 es único en su capacidad para dirigirse a una amplia variedad de líneas celulares de cáncer humano y restaurar la función de la proteína p53 mutante. Compuestos similares incluyen otros derivados de tiosemicarbazona, como Triapine, que también exhiben propiedades anticancerígenas . This compound ha mostrado perfiles de actividad y seguridad superiores en comparación con estos compuestos . Otros compuestos que restauran la función p53 de tipo salvaje incluyen PRIMA-1 y APR-246, pero el mecanismo de acción único de this compound y su eficacia de amplio espectro lo convierten en un candidato prometedor para su desarrollo adicional .
Propiedades
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)






